molecular formula C23H28N2O3 B268917 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

货号 B268917
分子量: 380.5 g/mol
InChI 键: JKGODMFXRZJJCQ-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide, also known as TAK-659, is a small molecule inhibitor that has shown potential in treating various types of cancer. It belongs to the class of compounds called protein kinase inhibitors, which target specific enzymes involved in the growth and survival of cancer cells. In

作用机制

3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide targets a specific enzyme called Bruton’s tyrosine kinase (BTK), which is involved in the signaling pathways that promote cancer cell growth and survival. By inhibiting BTK, 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide disrupts these pathways and induces cancer cell death. 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide also has activity against other kinases, such as JAK2 and FLT3, which further contribute to its anti-cancer effects.
Biochemical and Physiological Effects:
3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. It is well-tolerated in preclinical models, with no significant toxicity observed at doses that effectively inhibit cancer cell growth. 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to penetrate the blood-brain barrier, which may make it useful in treating brain tumors.

实验室实验的优点和局限性

One advantage of 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is its specificity for BTK, which reduces the risk of off-target effects. It also has a relatively low molecular weight, which may make it easier to formulate for clinical use. However, 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has not yet been tested in human clinical trials, so its safety and efficacy in humans are still unknown. Additionally, the synthesis of 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide is complex and may be challenging to scale up for large-scale production.

未来方向

There are several potential future directions for 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide research. One area of interest is in combination therapy with other cancer treatments, such as chemotherapy and immunotherapy. 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide may enhance the activity of these treatments and improve patient outcomes. Another area of interest is in the treatment of specific types of cancer, such as lymphoma and leukemia, where BTK is known to play a significant role. Additionally, further research is needed to explore the safety and efficacy of 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide in human clinical trials.

合成方法

The synthesis of 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide involves several steps, starting from the reaction of 4-tert-butylbenzoic acid with thionyl chloride to form the corresponding acid chloride. The acid chloride is then reacted with 4-aminobenzophenone to yield the key intermediate, 3-(4-tert-butylbenzoyl)amino-4-aminobenzophenone. This intermediate is further reacted with tetrahydro-2-furanylmethylamine to form 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide.

科学研究应用

3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has been extensively studied in preclinical models of cancer, including lymphoma, leukemia, and multiple myeloma. It has shown promising results in inhibiting the growth and survival of cancer cells, both in vitro and in vivo. 3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide has also been shown to enhance the activity of other cancer treatments, such as chemotherapy and immunotherapy.

属性

产品名称

3-[(4-tert-butylbenzoyl)amino]-N-(tetrahydro-2-furanylmethyl)benzamide

分子式

C23H28N2O3

分子量

380.5 g/mol

IUPAC 名称

3-[(4-tert-butylbenzoyl)amino]-N-(oxolan-2-ylmethyl)benzamide

InChI

InChI=1S/C23H28N2O3/c1-23(2,3)18-11-9-16(10-12-18)22(27)25-19-7-4-6-17(14-19)21(26)24-15-20-8-5-13-28-20/h4,6-7,9-12,14,20H,5,8,13,15H2,1-3H3,(H,24,26)(H,25,27)

InChI 键

JKGODMFXRZJJCQ-UHFFFAOYSA-N

SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3

规范 SMILES

CC(C)(C)C1=CC=C(C=C1)C(=O)NC2=CC=CC(=C2)C(=O)NCC3CCCO3

产品来源

United States

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。